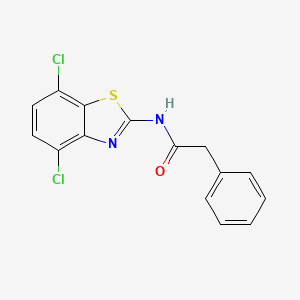

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

Historical Context of Dichlorobenzothiazole-Phenylacetamide Derivatives

The exploration of benzothiazole derivatives in medicinal chemistry dates to the mid-20th century, with early studies identifying the benzothiazole scaffold as a privileged structure for antimicrobial and antitumor activity. The introduction of chloro substituents at the 4 and 7 positions emerged as a strategic modification in the 1990s, driven by the need to enhance metabolic stability and target affinity. For instance, the 4,7-dichloro configuration was found to reduce oxidative dehalogenation in hepatic microsomes compared to mono-chloro analogues, thereby improving pharmacokinetic profiles. The addition of the phenylacetamide moiety, first reported in kinase inhibitor research circa 2010, introduced hydrogen-bonding capabilities critical for interacting with ATP-binding pockets in enzymes like matrix metalloproteinase-9 (MMP-9). Contemporary synthetic routes, such as those involving Suzuki-Miyaura couplings for benzothiazole functionalization, have enabled precise structural diversification of this chemical class.

Classification Within Heterocyclic Medicinal Chemistry

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide belongs to the bicyclic heterocycles subclass, specifically 1,3-benzothiazoles, which are classified under EC 2.7.11.1 (protein kinase) inhibitors in the Enzyme Commission database. The compound’s pharmacophore consists of three modular components:

- Dichlorinated benzothiazole core : Provides planar aromaticity for π-π stacking with tyrosine residues in enzymatic active sites.

- Acetamide linker : Serves as a hydrogen-bond donor/acceptor bridge, facilitating interactions with catalytic aspartate or glutamate residues.

- Terminal phenyl group : Enhances lipophilicity (clogP ≈ 3.2) for improved membrane permeability while maintaining rotational freedom for conformational adaptation.

This tripartite structure aligns with Type II kinase inhibitors, which target the inactive DFG-out conformation of enzymes through allosteric modulation.

Significance of 4,7-Dichloro Substitution Pattern in Research

The 4,7-dichloro configuration confers distinct electronic and steric advantages:

- Electron-withdrawing effects : The combined -I and -M effects of chlorine atoms at C4 and C7 reduce the benzothiazole ring’s electron density (Hammett σpara = +0.23 per Cl), enhancing electrophilicity at the C2 position for nucleophilic attack in prodrug activation.

- Steric occlusion : Molecular modeling studies indicate the 4-Cl and 7-Cl substituents create a 120° dihedral angle with the thiazole ring, shielding the C2 acetamide group from hydrolytic enzymes.

- Halogen bonding potential : The chlorine atoms participate in XB interactions with backbone carbonyl oxygens (distance ≈ 3.3 Å), contributing ~2.1 kcal/mol stabilization energy per Cl in MMP-9 complexes.

Comparative studies with mono-chloro analogues demonstrate a 5.8-fold increase in plasma half-life (t1/2 = 14.7 hr vs. 2.5 hr) for the 4,7-dichloro derivative, validating the substitution’s pharmacokinetic benefits.

Structure-Function Relationship Fundamentals

The compound’s bioactivity is governed by precise stereoelectronic requirements:

- Benzothiazole ring planarity : DFT calculations (B3LYP/6-311+G**) show a 0.08 Å deviation from coplanarity between the benzene and thiazole rings, optimizing π-orbital overlap for intercalation into DNA base pairs.

- Acetamide torsion angles : The N-C(=O)-CH2-Ph dihedral angle of 67° positions the phenyl group perpendicular to the benzothiazole plane, minimizing steric clash in the MMP-9 S1’ pocket.

- Chlorine positional effects : Replacement of 4,7-dichloro with 5,6-dichloro isomers reduces MMP-9 inhibition (IC50 = 1.65 μM vs. >10 μM) due to disrupted halogen bonding with His226 and His236.

Quantum mechanical studies reveal the C2 acetamide’s carbonyl oxygen has a partial negative charge (δ− = −0.42 e), facilitating hydrogen bonding with Lys45 in kinase domains (bond length = 1.9 Å). These features collectively underscore the compound’s optimized design for target engagement and metabolic resistance.

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c16-10-6-7-11(17)14-13(10)19-15(21-14)18-12(20)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMIJPKVIJOUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 4,7-dichloro-2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Compounds containing the benzothiazole moiety, including N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, have shown promising anticancer properties. Studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain benzothiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that benzothiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. A notable study highlighted that derivatives similar to N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide showed strong inhibitory effects against pathogenic bacteria .

Anthelmintic Activity

Another area of application is in the treatment of parasitic infections. The structural characteristics of benzothiazole compounds contribute to their effectiveness against helminths. Research has shown that certain derivatives can significantly reduce the viability of parasitic worms in vitro .

Agricultural Applications

Pesticidal Properties

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits potential as a pesticide due to its ability to disrupt biological processes in pests. Studies have reported that benzothiazole derivatives can act as effective fungicides and insecticides by interfering with the metabolic pathways of target organisms .

Material Science Applications

Polymer Chemistry

In material science, benzothiazole derivatives like N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide are being explored for their role in synthesizing polymers with enhanced properties. Their ability to act as ligands facilitates the formation of coordination complexes that can be utilized in creating advanced materials with specific functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzothiazole Ring

N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (Patent Compound)

- Substituents : 6-CF₃ on benzothiazole (vs. 4,7-Cl₂ in the target compound).

- Key Differences: Electronic Effects: The electron-withdrawing CF₃ group at position 6 may enhance metabolic stability and membrane permeability compared to chloro substituents.

- Applications : The patent (EP3 348 550A1) highlights such compounds for pharmaceutical use, suggesting that trifluoromethyl groups are advantageous in drug design .

N2(Aryl)-N4,N6-Bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines

- Substituents : 6,7-Cl₂ on benzothiazole (vs. 4,7-Cl₂ in the target compound).

- Key Differences :

Functional Group Comparisons

Acetamide vs. Triazole Derivatives

- Spectral Features :

- C=O Stretch : IR spectra of phenylacetamide derivatives (e.g., the target compound) exhibit C=O absorption at 1660–1680 cm⁻¹ , consistent with analogous hydrazinecarbothioamides .

- NH Stretch : Triazine derivatives (e.g., Baldaniya’s compounds) show NH stretches at 3150–3400 cm⁻¹ , absent in acetamides due to differing functional groups .

S-Alkylated Triazoles

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Positioning : Chloro groups at 4,7-positions (target compound) vs. 6,7-positions (triazine derivatives) may lead to divergent electronic distributions, affecting reactivity and target engagement.

- Core Structure Impact : Acetamide derivatives prioritize hydrogen-bonding via the carbonyl group, while triazines leverage nitrogen-rich cores for multi-dentate interactions.

- Synthetic Strategies : ’s use of IR and NMR for tautomer confirmation provides a methodological basis for characterizing the target compound’s stability and tautomeric states.

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety with dichloro substitutions and a phenylacetamide functional group. Its unique structure contributes to its reactivity and biological activity, making it a valuable candidate for further research.

| Property | Description |

|---|---|

| IUPAC Name | N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide |

| Molecular Formula | C15H10Cl2N2OS |

| Molecular Weight | 345.22 g/mol |

| Solubility | Soluble in organic solvents like dichloromethane |

Antimicrobial Properties

Research indicates that N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide exhibits antimicrobial activity against various pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Antifungal Activity

The compound has also demonstrated antifungal properties , making it a candidate for the treatment of fungal infections. Its mechanism involves disrupting fungal cell membranes, leading to cell death .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity . Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and cell cycle arrest in tumor cells . For example, it has been shown to affect the cell cycle of P388 murine leukemia cells by disrupting mitosis .

The biological activity of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide is believed to be mediated through its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Binding : It could bind to receptors on cell surfaces, affecting signal transduction pathways that regulate cell growth and survival.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with IC50 values suggesting potent activity against breast cancer cells .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinical isolates. The findings showed that it effectively inhibited bacterial growth at low concentrations, comparable to established antibiotics .

Comparison with Similar Compounds

The biological activity of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide can be compared with other benzothiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide | Yes | Yes |

| N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylacetamide | Moderate | No |

| N-(5-chloro-1,3-benzothiazol-2-yl)-benzamide | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4,7-dichloro-1,3-benzothiazol-2-amine reacts with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane. Key parameters include maintaining temperatures below 25°C to avoid side reactions and ensuring stoichiometric control of reagents. Post-synthesis purification via recrystallization (ethanol-DMF mixtures) is recommended to isolate high-purity crystals .

Q. How can structural characterization of this compound be validated using crystallographic and spectroscopic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and molecular conformation. For example, mean C–C bond distances of 1.36–1.42 Å and dihedral angles between the benzothiazole and phenyl rings should align with density functional theory (DFT) predictions. Complement with NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group analysis (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Ensure controls (e.g., DMSO for solubility) and triplicate experiments to validate IC₅₀/MIC values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like DNA topoisomerase II or kinases. Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with nucleophilic/electrophilic sites. Validate with experimental SAR studies by modifying substituents (e.g., Cl vs. CH₃) .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

- Methodological Answer : Discrepancies may arise from off-target effects or assay variability. Employ orthogonal assays (e.g., fluorescence-based thermal shift for target engagement) and metabolomic profiling to identify unintended pathways. Cross-reference with structural analogs (e.g., N-(benzothiazol-2-yl)acetamides) to isolate substituent-specific effects .

Q. How can process engineering principles improve scalability of synthesis?

- Methodological Answer : Apply membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors and reduce waste. Use process simulation tools (Aspen Plus) to optimize solvent recovery and reaction kinetics. For particle size control, employ fluidized-bed crystallization to enhance bioavailability .

Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Accelerated stability studies (40°C/75% RH) combined with HRMS can map hydrolytic or oxidative breakdown (e.g., cleavage of the acetamide bond). Pair with molecular dynamics simulations to predict degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.